![molecular formula C18H13ClFN3O2 B5663308 N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5663308.png)
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzene derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H13ClFN3O2
- Molecular Weight : 353.76 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
The structure of this compound features a pyridazinone core, which is critical for its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and membrane permeability, factors that contribute to its efficacy against various biological targets.
Medicinal Chemistry
This compound has shown promising potential in drug development due to its biological activities:
-
Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structural variations influence their interaction with microbial targets, enhancing their efficacy.
Compound Target Pathogen Efficacy Level N-(4-fluorophenyl) chloroacetamide Staphylococcus aureus High N-(3-bromophenyl) chloroacetamide E. coli Moderate N-(2-chlorobenzyl) chloroacetamide Candida albicans Moderate - Anticancer Properties : Research has identified potential anticancer activities attributed to the compound's ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Studies
The compound serves as a valuable tool in biological research for studying enzyme interactions and receptor binding. Its unique structure allows it to act as an inhibitor or modulator of various biological pathways, making it a candidate for further exploration in pharmacological studies.
Materials Science
In materials science, this compound can be utilized in the development of polymers and coatings with specific properties. Its chemical stability and reactivity make it suitable for creating materials with tailored functionalities.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of pyridazinone compounds against common bacterial strains. The findings indicated that modifications in the phenyl rings significantly affected antimicrobial activity, paving the way for new drug formulations targeting resistant strains.
- Cancer Cell Line Inhibition : In vitro studies demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through activation of intrinsic pathways. These findings support further development as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-fluorophenyl)benzamide
- N-(4-chlorophenyl)formamide
Uniqueness
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C19H18FN4O2S
- Molecular Weight: 380.4 g/mol
- CAS Number: 922994-01-2
The compound features a complex structure that includes a pyridazinone core and various substituents, which contribute to its pharmacological properties.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound exhibit moderate to strong antibacterial effects.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Other strains tested | Weak to Moderate |
The compound's effectiveness can be attributed to its ability to interfere with bacterial cell processes, potentially through enzyme inhibition or disruption of metabolic pathways .
2. Enzyme Inhibition
Research has shown that this compound acts as an inhibitor for several enzymes, which is crucial for its therapeutic potential. Notably, it has been evaluated for acetylcholinesterase (AChE) and urease inhibition.
These findings suggest that the compound may be useful in treating conditions like Alzheimer's disease and urinary infections by inhibiting these critical enzymes.
The mechanism of action involves the compound's interaction with specific molecular targets within the body. It may bind to active sites of enzymes or modulate receptor activities, leading to altered cellular responses. This dual action enhances its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Anticancer Properties:
- Anti-inflammatory Effects:
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGIBZADDDLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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